2-[(Oxan-4-yl)amino]acetamide hydrochloride
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Overview
Description
2-[(Oxan-4-yl)amino]acetamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . It is also known by its IUPAC name, 2-((tetrahydro-2H-pyran-4-yl)amino)acetamide hydrochloride . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-yl)amino]acetamide hydrochloride typically involves the reaction of oxan-4-amine with acetamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperatures and pH levels to ensure the purity and yield of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-yl)amino]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives .
Scientific Research Applications
2-[(Oxan-4-yl)amino]acetamide hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-yl)amino]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Oxan-4-yl)amino]acetamide
- 2-[(Oxan-4-yl)amino]ethanol
- 2-[(Oxan-4-yl)amino]propanoic acid
Uniqueness
2-[(Oxan-4-yl)amino]acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .
Biological Activity
2-[(Oxan-4-yl)amino]acetamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound (CAS No. 2089277-78-9) features an oxan ring and an acetamide functional group. The synthesis typically involves multi-step organic reactions, which can include oxidation, reduction, and substitution processes.
Synthetic Routes
Common synthetic methods include:
- Oxidation : Converting the oxan group to oxides.
- Reduction : Producing amines from the acetamide group.
- Substitution : Allowing for nucleophilic substitutions that modify the oxan moiety.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. It has been investigated for its effectiveness against a range of bacterial strains, with varying degrees of success noted in different studies.
Anticancer Potential
There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects is still under investigation. It is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction may lead to downstream effects that contribute to its antimicrobial and anticancer properties .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Anticancer Activity : In a recent investigation involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Structure | Antimicrobial, Anticancer | 15 |
Similar Compound A | Structure | Antimicrobial | 20 |
Similar Compound B | Structure | Anticancer | 25 |
Properties
IUPAC Name |
2-(oxan-4-ylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-7(10)5-9-6-1-3-11-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZFKLVUJSZYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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